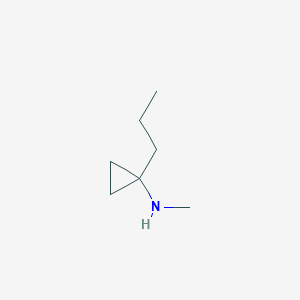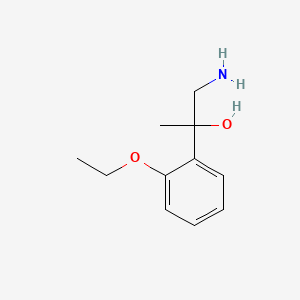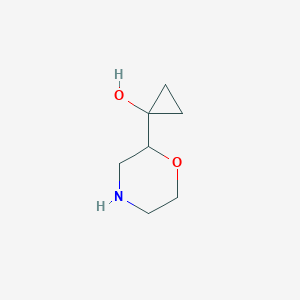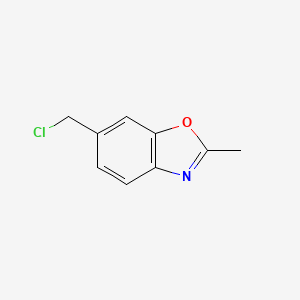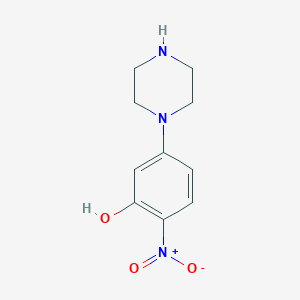
2-Nitro-5-(piperazin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-(piperazin-1-yl)phenol is an organic compound that features a nitro group, a piperazine ring, and a phenol group
Méthodes De Préparation
The synthesis of 2-Nitro-5-(piperazin-1-yl)phenol typically involves the nitration of 5-(piperazin-1-yl)phenol. This can be achieved through the reaction of 5-(piperazin-1-yl)phenol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the desired position on the phenol ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
2-Nitro-5-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions. For example, it can react with alkyl halides to form alkylated derivatives.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, alkyl halides, and potassium permanganate. The major products formed from these reactions include amino derivatives, alkylated phenols, and quinones .
Applications De Recherche Scientifique
2-Nitro-5-(piperazin-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . The molecular pathways involved in this process include the inhibition of acetylcholinesterase and modulation of cholinergic signaling.
Comparaison Avec Des Composés Similaires
2-Nitro-5-(piperazin-1-yl)phenol can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and has shown potential as an acetylcholinesterase inhibitor.
2-(Piperazin-1-yl)phenol: This compound lacks the nitro group but shares the piperazine and phenol functionalities.
The uniqueness of this compound lies in its combination of a nitro group, piperazine ring, and phenol group, which imparts specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H13N3O3 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
2-nitro-5-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13N3O3/c14-10-7-8(1-2-9(10)13(15)16)12-5-3-11-4-6-12/h1-2,7,11,14H,3-6H2 |
Clé InChI |
XISMTXAQJGWFHU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Tert-butoxy)methyl]azetidine](/img/structure/B13582392.png)
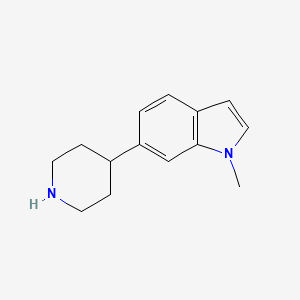

![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B13582428.png)
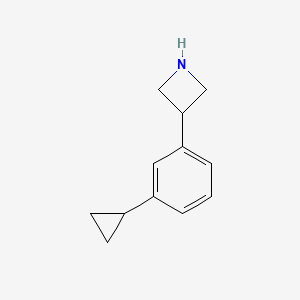
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)
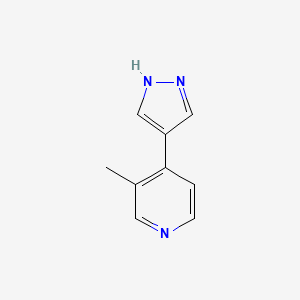
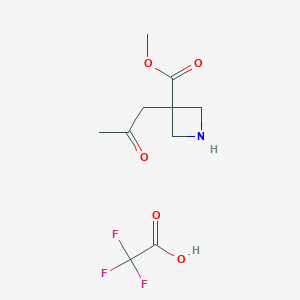
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)
